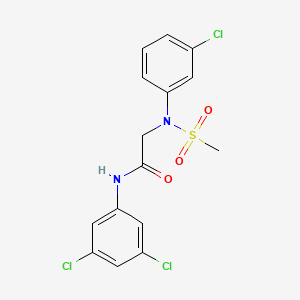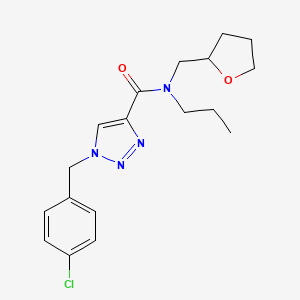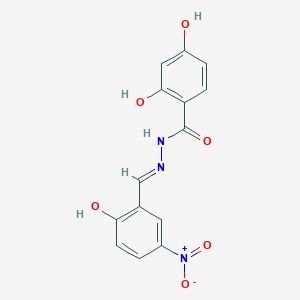
N~2~-(3-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CDG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDG is a glycine transporter 1 (GlyT1) inhibitor, which means that it can modulate the levels of glycine in the brain. In
Wirkmechanismus
N~2~-(3-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a GlyT1 inhibitor, which means that it can modulate the levels of glycine in the brain. Glycine is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. By inhibiting GlyT1, this compound can increase the levels of glycine in the brain, which can lead to a reduction in neuronal activity. This mechanism of action is thought to be responsible for the neuroprotective and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which can lead to a reduction in neuronal activity. This compound has also been shown to increase the levels of glutamate, another neurotransmitter that plays a crucial role in the regulation of neuronal activity. This compound has been shown to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(3-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has a number of advantages and limitations for lab experiments. One advantage is that it has a well-defined mechanism of action, which makes it easier to study. This compound is also relatively easy to synthesize, which makes it more accessible for research. One limitation is that this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for the study of N~2~-(3-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of neurological disorders and chronic pain. Another direction is to study its long-term effects and potential side effects. Additionally, there is a need for further optimization of the synthesis method to increase the yield and purity of this compound. Finally, there is a need for further research into the molecular mechanisms underlying the neuroprotective and analgesic effects of this compound.
Synthesemethoden
The synthesis of N~2~-(3-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of 3-chlorobenzylamine with 3,5-dichlorobenzoyl chloride to form the intermediate 3-chloro-N-(3,5-dichlorobenzoyl)benzamide. This intermediate is then reacted with methylsulfonyl chloride and glycine to produce this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-chlorophenyl)-N~1~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurological disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have analgesic effects, which makes it a potential candidate for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(3,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-24(22,23)20(14-4-2-3-10(16)8-14)9-15(21)19-13-6-11(17)5-12(18)7-13/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEMFWATBKJRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-(aminocarbonyl)-5-({[(3-chlorophenyl)amino]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B6010712.png)
![2-hydroxy-3-methoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B6010716.png)
![3-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6010718.png)

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6010732.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6010744.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)methanamine](/img/structure/B6010754.png)
![2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6010757.png)


![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B6010771.png)
![1-(2-methoxyethyl)-5-{[4-(3-pyridinylmethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6010777.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide](/img/structure/B6010785.png)
![2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile](/img/structure/B6010798.png)
